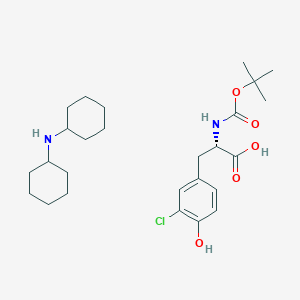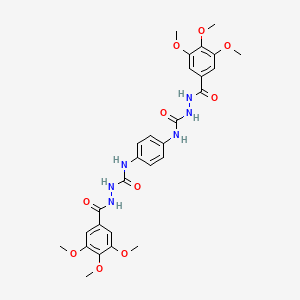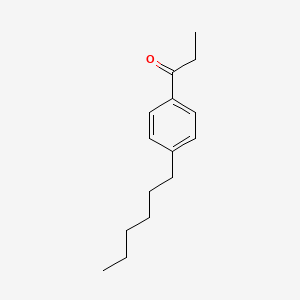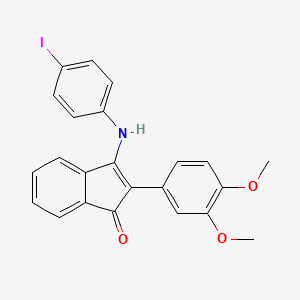
Boc-3-Chloro-L-tyrosine dicyclohexylamine (Boc-L-Tyr(3-Cl)-OH.DCHA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-3-Chloro-L-tyrosine dicyclohexylamine (Boc-L-Tyr(3-Cl)-OH.DCHA) is an organic compound with a wide range of applications in biochemical and physiological research. Boc-L-Tyr(3-Cl)-OH.DCHA is a versatile tool that can be used to study a variety of biological processes. It is a powerful inhibitor of tyrosine kinase and can be used to modulate a variety of cellular pathways. Boc-L-Tyr(3-Cl)-OH.DCHA is also an important building block for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Boc-L-Tyr(3-Cl)-OH.DCHA has a wide range of applications in scientific research. It is a powerful inhibitor of tyrosine kinase and can be used to modulate a variety of cellular pathways. It can also be used to study the structure and function of proteins, as well as the mechanisms of signal transduction. Boc-L-Tyr(3-Cl)-OH.DCHA is also an important building block for the synthesis of other compounds.
Mecanismo De Acción
Boc-L-Tyr(3-Cl)-OH.DCHA acts as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins. By inhibiting tyrosine kinase activity, Boc-L-Tyr(3-Cl)-OH.DCHA can modulate a variety of cellular pathways.
Biochemical and Physiological Effects
Boc-L-Tyr(3-Cl)-OH.DCHA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit tyrosine kinase activity, modulate signal transduction pathways, and inhibit protein synthesis. It has also been shown to have anti-inflammatory, anti-angiogenic, and anti-tumorigenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-L-Tyr(3-Cl)-OH.DCHA has several advantages for use in laboratory experiments. It is a potent tyrosine kinase inhibitor, which makes it an ideal tool for studying signal transduction pathways. It is also relatively easy to synthesize, making it a cost-effective option for research. However, Boc-L-Tyr(3-Cl)-OH.DCHA can be toxic in large doses and should be handled with care.
Direcciones Futuras
The potential applications of Boc-L-Tyr(3-Cl)-OH.DCHA are vast and there are many possible future directions for research. Further studies could focus on the effects of Boc-L-Tyr(3-Cl)-OH.DCHA on other cellular pathways and its potential therapeutic applications. It could also be used to study the structure and function of proteins and to develop new drugs and therapies. Additionally, further research could explore the potential of Boc-L-Tyr(3-Cl)-OH.DCHA as a building block for the synthesis of other compounds.
Métodos De Síntesis
The synthesis of Boc-L-Tyr(3-Cl)-OH.DCHA involves a series of chemical reactions. The first step involves the reaction of Boc-L-Tyr(3-Cl)-OH with dicyclohexylcarbodiimide (DCC). This reaction produces an intermediate product, N-Boc-L-Tyr(3-Cl)-OH.DCC. This intermediate product is then reacted with dicyclohexylamine (DCHA) to yield the desired product, Boc-L-Tyr(3-Cl)-OH.DCHA.
Propiedades
IUPAC Name |
(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5.C12H23N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXKGJXRIDLZPK-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Tyr(3-Cl)-OH.DCHA | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)
![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)




